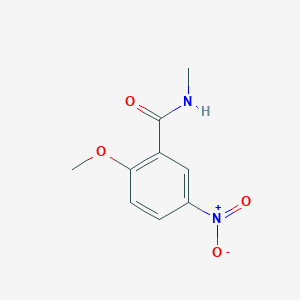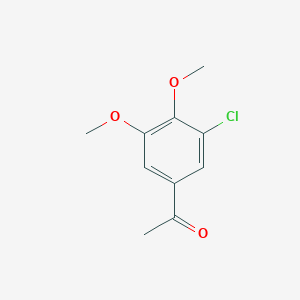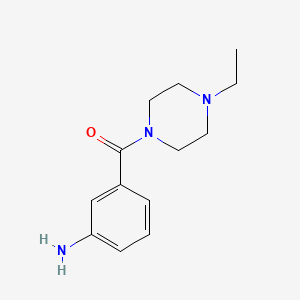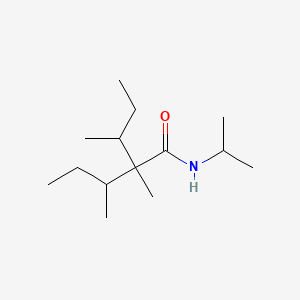
6-(4-phenylmethoxyphenoxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(4-phenylmethoxyphenoxy)pyridin-3-amine is a chemical compound with a complex structure that includes a pyridine ring substituted with a benzyloxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenylmethoxyphenoxy)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-benzyloxyphenol with 3-chloropyridine under basic conditions to form the intermediate 6-(4-benzyloxyphenoxy)pyridine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-(4-phenylmethoxyphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(4-phenylmethoxyphenoxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-(4-phenylmethoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Phenylpyridin-3-ylamine: Similar structure but lacks the benzyloxyphenoxy group.
6-(4-Fluoro-benzyloxy)pyridin-3-ylamine: Similar structure with a fluorine substitution on the benzyloxy group.
Uniqueness
6-(4-phenylmethoxyphenoxy)pyridin-3-amine is unique due to the presence of the benzyloxyphenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
6-(4-phenylmethoxyphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C18H16N2O2/c19-15-6-11-18(20-12-15)22-17-9-7-16(8-10-17)21-13-14-4-2-1-3-5-14/h1-12H,13,19H2 |
InChIキー |
MWKYFKSPFILZES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)


![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)

![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)

![4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile](/img/structure/B8696460.png)

![5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8696473.png)




